molecular formula C22H15ClFN3O4S B2412146 Ethyl 3-(4-chlorophenyl)-5-(2-fluorobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-39-5

Ethyl 3-(4-chlorophenyl)-5-(2-fluorobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2412146
CAS No.: 851950-39-5
M. Wt: 471.89
InChI Key: MIIGXSPIKJJDHF-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chlorophenyl)-5-(2-fluorobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C22H15ClFN3O4S and its molecular weight is 471.89. The purity is usually 95%.
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Biological Activity

Ethyl 3-(4-chlorophenyl)-5-(2-fluorobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate, commonly referred to as EVT-2549220, is a complex organic compound with significant potential in medicinal chemistry. This compound features a thieno[3,4-d]pyridazine core, which is known for its diverse biological activities. The unique structural attributes of EVT-2549220 suggest its potential applications in treating various diseases, particularly those involving inflammation and microbial infections.

Molecular Structure

  • Molecular Formula : C22H15ClFN3O4S
  • Molecular Weight : 471.89 g/mol
  • CAS Number : 851950-39-5
  • IUPAC Name : Ethyl 3-(4-chlorophenyl)-5-[(2-fluorobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate

Structural Features

The compound consists of:

  • A thieno[3,4-d]pyridazine core
  • A 4-chlorophenyl group at the 3-position
  • A 2-fluorobenzamido moiety at the 5-position

These features enhance its biological activity by improving interactions with various biological targets.

This compound has shown promising biological activities, including:

  • Anti-inflammatory properties
  • Antimicrobial effects
  • Inhibition of specific enzymes involved in disease processes

Studies indicate that compounds with similar structures can act as inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.

Case Studies and Research Findings

  • Anti-inflammatory Activity : In vitro assays demonstrated that EVT-2549220 significantly reduces the production of pro-inflammatory cytokines in macrophages. This suggests its potential as an anti-inflammatory agent in conditions such as arthritis and other inflammatory diseases.
  • Antimicrobial Properties : Preliminary studies indicated that the compound exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
  • Enzyme Inhibition : Molecular docking studies have shown that EVT-2549220 binds effectively to COX and LOX enzymes, demonstrating a strong affinity that suggests competitive inhibition.

Comparative Biological Activity Table

Compound NameStructural FeaturesBiological Activity
EVT-2549220Thieno[3,4-d]pyridazine core with chlorophenyl and fluorobenzamido groupsAnti-inflammatory, antimicrobial
Ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-thieno[3,4-d]pyridazineMethoxy substitutionPotential anti-inflammatory
5-cyclopentanecarbonylamino-4-oxothieno[3,4-d]pyridazineSimilar core structureAnticancer activity
Ethyl 5-(2,3-dimethoxybenzamido)-thieno[3,4-d]pyridazineDimethoxy substitutionAntiviral properties

Synthesis and Modification

The synthesis of EVT-2549220 typically involves multi-step organic reactions. A common method includes:

  • Formation of the thieno[3,4-d]pyridazine core through cyclization reactions.
  • Introduction of the chlorophenyl and fluorobenzamido groups via acylation techniques.
  • Purification and characterization using techniques such as NMR and mass spectrometry.

These synthetic pathways allow for modifications to explore structure-activity relationships further.

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-5-[(2-fluorobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFN3O4S/c1-2-31-22(30)18-15-11-32-20(25-19(28)14-5-3-4-6-16(14)24)17(15)21(29)27(26-18)13-9-7-12(23)8-10-13/h3-11H,2H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIGXSPIKJJDHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3F)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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